N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
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Description
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29ClN6O3S2 and its molecular weight is 657.2. The purity is usually 95%.
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Biological Activity
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that exhibits significant biological activity. The compound incorporates various pharmacologically relevant moieties, including a triazole ring and a phenoxyacetamide structure, which are known for their diverse therapeutic potentials. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its structural components:
- Triazole Ring : Known for antifungal and anticancer properties.
- Phenoxyacetamide : Associated with anti-inflammatory and analgesic effects.
- Pyrazole and Thiophene Moieties : Contribute to the compound's pharmacological diversity.
Anticancer Activity
Research has indicated that triazole derivatives possess anticancer properties. In a study screening drug libraries on multicellular spheroids, compounds similar to N-{...} showed promising anticancer activity, suggesting that the incorporation of the triazole scaffold enhances the compound's efficacy against various cancer cell lines .
Antimicrobial Activity
The presence of the thiadiazole and pyrazole structures in related compounds has been linked to antimicrobial effects. For instance, derivatives containing these moieties have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species . The specific compound under investigation may exhibit similar antimicrobial properties due to structural similarities.
Anti-inflammatory Effects
Compounds with phenoxyacetamide structures are often evaluated for anti-inflammatory activity. In studies involving related compounds, significant reductions in inflammatory markers were observed, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Screening : A study identified a novel anticancer compound through screening of drug libraries on multicellular spheroids. The results indicated that compounds with similar structural features to N-{...} exhibited notable cytotoxicity against cancer cells .
- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. Among these, certain compounds demonstrated effective inhibition against bacterial strains, supporting the hypothesis that the target compound may also possess similar activity .
Data Tables
Biological Activity | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Triazole derivatives | Cytotoxicity against cancer cell lines |
Antimicrobial | Pyrazole and thiadiazole derivatives | Inhibition of Gram-positive bacteria |
Anti-inflammatory | Phenoxyacetamide derivatives | Reduction in inflammatory markers |
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN6O3S2/c1-22-12-14-23(15-13-22)28-18-27(29-11-6-16-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-8-5-7-24(34)17-25)19-35-31(41)20-43-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJBSPEMYQZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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